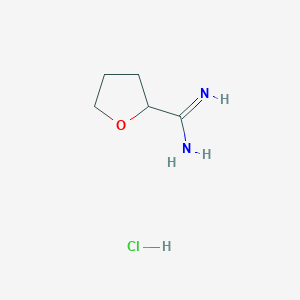

Tetrahydrofuran-2-carboximidamide hydrochloride

Description

Chemical Identification and Nomenclature

This compound is definitively identified through multiple chemical designation systems, providing comprehensive characterization of its molecular structure and properties. The compound bears the Chemical Abstracts Service registry number 619329-27-0, establishing its unique identity within the global chemical database. The molecular formula C5H11ClN2O accurately represents the elemental composition, with a corresponding molecular weight of 150.61 grams per mole.

The International Union of Pure and Applied Chemistry nomenclature designates this compound as oxolane-2-carboximidamide hydrochloride, reflecting the systematic naming conventions for heterocyclic compounds. Alternative nomenclature systems recognize several synonymous designations, including tetrahydro-2-furancarboximidamide hydrochloride and oxolane-2-carboximidamide;hydrochloride. The European Community number 815-579-2 provides additional regulatory identification within European chemical databases.

Structural representation through computational chemistry methods yields specific molecular descriptors essential for database searches and computational modeling. The Simplified Molecular Input Line Entry System notation C1CC(OC1)C(=N)N.[H]Cl provides a linear representation of the molecular structure. The International Chemical Identifier key XPEDQFDKJGKRPU-UHFFFAOYSA-N serves as a unique molecular fingerprint for computational applications. The compound maintains registry numbers across multiple chemical databases, including PubChem compound identifier 69763046 for the hydrochloride salt and 42614330 for the parent carboximidamide.

Table 1: Chemical Identification Parameters

| Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 619329-27-0 |

| Molecular Formula | C5H11ClN2O |

| Molecular Weight | 150.61 g/mol |

| International Union of Pure and Applied Chemistry Name | oxolane-2-carboximidamide hydrochloride |

| European Community Number | 815-579-2 |

| PubChem Compound Identifier | 69763046 |

| International Chemical Identifier Key | XPEDQFDKJGKRPU-UHFFFAOYSA-N |

Historical Development and Discovery

The historical development of this compound emerges from the broader evolution of heterocyclic chemistry and carboximidamide synthesis methodologies. The compound represents a convergence of tetrahydrofuran chemistry, which has its roots in industrial solvent applications, and carboximidamide functional group chemistry, which has been extensively studied for its biological activity and synthetic utility. The systematic study of tetrahydrofuran derivatives expanded significantly during the latter half of the twentieth century as researchers recognized the potential of these heterocyclic systems in pharmaceutical and material science applications.

Documentation in chemical databases indicates that this compound was first catalogued in major chemical repositories during the early twenty-first century, with initial entries appearing in PubChem databases around 2009 and subsequent modifications continuing through 2025. The compound's development represents part of a systematic exploration of carboximidamide derivatives as potential bioactive molecules, following established synthetic protocols for amidine formation from nitrile precursors.

The synthetic accessibility of this compound builds upon well-established methodologies for tetrahydrofuran functionalization and amidine synthesis. Historical synthetic approaches to similar compounds have employed Pinner reaction conditions for converting nitriles to amidines, followed by salt formation with hydrochloric acid to enhance stability and crystallinity. The availability of tetrahydrofuran-2-carboxylic acid as a starting material, derived from industrial tetrahydrofuran production processes, facilitated the development of synthetic routes to the carboximidamide derivative.

Academic and Industrial Relevance

This compound occupies a significant position within contemporary chemical research due to its versatile reactivity profile and potential applications across multiple scientific disciplines. The compound serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical intermediates and bioactive compounds. Research applications encompass chemical synthesis, biological research, and medicinal chemistry, where the unique combination of the tetrahydrofuran ring system and carboximidamide functionality provides distinct advantages.

Academic research has demonstrated the utility of carboximidamide derivatives in various biological applications, with studies showing interactions with specific enzymes and receptors that modulate biological activities. The compound's structural features make it particularly suitable for medicinal chemistry applications, where the carboximidamide group can serve as a bioisostere for other nitrogen-containing functional groups. Research publications have documented the use of similar carboximidamide compounds in the development of enzyme inhibitors and receptor modulators.

Industrial relevance extends to the compound's role as a synthetic intermediate in the preparation of more complex molecular structures. The availability of this compound from multiple commercial suppliers indicates established supply chains and standardized production methods. Chemical vendors report the compound's classification as a specialty material with applications in research and development settings.

Table 2: Research and Industrial Applications

Propriétés

IUPAC Name |

oxolane-2-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.ClH/c6-5(7)4-2-1-3-8-4;/h4H,1-3H2,(H3,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPEDQFDKJGKRPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

619329-27-0 | |

| Record name | oxolane-2-carboximidamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tetrahydrofuran-2-carboximidamide hydrochloride typically involves the reaction of tetrahydrofuran with a suitable amidine precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .

Analyse Des Réactions Chimiques

Types of Reactions

Tetrahydrofuran-2-carboximidamide hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: It can be reduced under specific conditions to yield reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of substituted tetrahydrofuran derivatives .

Applications De Recherche Scientifique

Organic Synthesis

Tetrahydrofuran-2-carboximidamide hydrochloride serves as a precursor for the synthesis of various tetrahydrofuran derivatives, which are valuable in organic synthesis. For example, it can be converted into tetrahydrofuran-2-carbonitrile via dehydration reactions using thionyl chloride . These derivatives often exhibit enhanced biological activities, making them suitable for further exploration in medicinal chemistry.

Medicinal Chemistry

The compound has been investigated for its potential biological activities. Its derivatives are explored for their efficacy in drug development, particularly in creating compounds with improved pharmacological profiles. The structural modifications allowed by this compound make it a promising candidate in the search for new therapeutic agents.

Chemical Reactions

This compound participates in various chemical reactions that are essential for synthesizing more complex molecules. Its reactivity allows it to be utilized in:

- Condensation Reactions : Forming larger molecular structures.

- Substitution Reactions : Introducing new functional groups into existing compounds .

Case Study 1: Synthesis of Tetrahydrofuran Derivatives

A study demonstrated the successful synthesis of (S)-tetrahydrofuran-2-carbonitrile from this compound, showcasing its utility as a precursor in organic chemistry. This derivative was further methylated to yield (S)-1-(tetrahydrofuran-2-yl)ethenone, highlighting the compound's versatility in generating biologically relevant molecules .

Research has indicated that tetrahydrofuran derivatives possess antimicrobial properties. A specific derivative synthesized from this compound exhibited significant activity against various bacterial strains, suggesting potential applications in developing new antibiotics.

Mécanisme D'action

The mechanism of action of tetrahydrofuran-2-carboximidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Structural Analogues and Functional Group Variations

The following table summarizes key structural analogues, their substituents, and properties:

| Compound Name | CAS Number | Molecular Formula | Purity | Key Functional Group |

|---|---|---|---|---|

| Tetrahydrofuran-2-carboximidamide HCl | 619329-27-0 | C₅H₁₀ClN₂O | 95% | Carboximidamide (hydrochloride) |

| Tetrahydro-furan-2-carboxamidine acetate | 1170439-29-8 | C₆H₁₁N₂O₂·C₂H₃O₂ | 95% | Carboxamidine (acetate salt) |

| Tetrahydrofuran-2-carboxylic acid hydrazide | 59293-11-7 | C₅H₈N₂O₂ | 98% | Carboxylic acid hydrazide |

| Tetrahydrofuran-3-carbonitrile | 14631-44-8 | C₅H₇NO | 95% | Nitrile |

| Tetrahydrofuran-2-acetic acid ethyl ester | 2434-02-8 | C₈H₁₂O₃ | 98% | Ester |

| Oxolane-3-carboximidamide hydrochloride | Not provided | C₅H₁₀ClN₂O | N/A | Carboximidamide (3-position isomer) |

Key Observations :

Functional Groups :

- The hydrochloride and acetate salts (e.g., OR-7056) differ in counterion, affecting solubility and stability. The hydrochloride form is more water-soluble, enhancing its utility in aqueous reactions .

- The hydrazide derivative (OR-3052) exhibits reactivity toward ketones and aldehydes, unlike the imidamide group, which is more nucleophilic .

- Nitrile (QE-1751) and ester (QH-9319) derivatives serve distinct purposes, such as click chemistry or prodrug synthesis .

Positional Isomerism: Oxolane-3-carboximidamide hydrochloride () is a positional isomer with substitution at the 3-position.

Physicochemical and Commercial Properties

- Purity : The hydrochloride form is available at 95% purity, while the hydrazide derivative reaches 98% (Combi-Blocks), suggesting higher stability during synthesis .

- Commercial Viability: Tetrahydrofuran-2-carboximidamide (non-salt form) is discontinued (), whereas the hydrochloride salt remains available, indicating superior shelf-life and demand .

- Cost : CymitQuimica lists the hydrochloride at €380/250 mg, reflecting its specialized applications compared to cheaper esters or nitriles .

Activité Biologique

Tetrahydrofuran-2-carboximidamide hydrochloride (THF-CIH) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of THF-CIH, supported by recent research findings, case studies, and relevant data tables.

This compound is derived from tetrahydrofuran, a cyclic ether known for its solvent properties. The carboximidamide moiety introduces significant biological activity, particularly in inhibiting various enzymatic pathways and cellular processes. The compound's structure can be represented as follows:

Antitumor Activity

Recent studies have indicated that THF-CIH exhibits potent antitumor activity. For instance, research has demonstrated that it can inhibit the proliferation of cancer cell lines with varying degrees of efficacy. A notable study reported an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer (TNBC) cells, indicating strong cytotoxic effects while showing significantly lesser effects on non-cancerous MCF10A cells, thus providing a therapeutic window for selective targeting of cancerous cells .

Table 1: Antitumor Efficacy of THF-CIH

| Cell Line | IC50 (μM) | Selectivity Ratio |

|---|---|---|

| MDA-MB-231 (TNBC) | 0.126 | 19 |

| MCF10A (Non-cancer) | 2.4 | - |

This selectivity suggests potential for THF-CIH in targeted cancer therapies.

The mechanism by which THF-CIH exerts its antitumor effects appears to involve multiple pathways:

- Inhibition of EGFR Phosphorylation : Research indicates that THF-CIH may inhibit the phosphorylation of the epidermal growth factor receptor (EGFR), which is crucial for tumor cell proliferation and survival .

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells, promoting programmed cell death through various signaling pathways.

In Vivo Studies

In vivo studies using BALB/c nude mouse models have demonstrated that THF-CIH effectively inhibits lung metastasis of TNBC. Mice inoculated with MDA-MB-231 cells and treated with THF-CIH showed a significant reduction in metastatic nodules compared to control groups . This suggests that THF-CIH not only inhibits primary tumor growth but also prevents metastasis.

Pharmacokinetics

Pharmacokinetic studies have revealed important insights into the absorption, distribution, metabolism, and excretion (ADME) profiles of THF-CIH. Following administration in animal models, the compound demonstrated favorable pharmacokinetic parameters, with significant tissue distribution observed in liver and kidney tissues .

Table 2: Pharmacokinetic Parameters of THF-CIH

| Parameter | Value |

|---|---|

| Half-life (hours) | 4.5 |

| Peak Plasma Concentration | 15 μg/mL |

| Volume of Distribution | 0.8 L/kg |

Safety and Toxicology

While the therapeutic potential of THF-CIH is promising, safety assessments are critical. Toxicological reviews indicate that exposure to high doses may lead to renal and hepatic neoplasms in rodent models; however, these findings are under investigation to determine their relevance to human health .

Q & A

Q. How can researchers optimize the synthesis of tetrahydrofuran-2-carboximidamide hydrochloride to improve yield and purity?

- Methodological Answer : Optimization involves solvent selection (e.g., tetrahydrofuran [THF] as a reaction medium ), stoichiometric control of reactants (e.g., carbazolyldiamine and triethylamine in equimolar ratios ), and extended reaction times (e.g., 3 days at room temperature for complete conversion ). Thin-layer chromatography (TLC) is critical for real-time monitoring of reaction progress . Post-synthesis purification via column chromatography or recrystallization enhances purity. Contradictions in literature include varying solvent systems (THF vs. ethanol), where microwave-assisted synthesis reduces reaction time to minutes but requires specialized equipment .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm molecular structure, complemented by high-resolution mass spectrometry (HRMS) for accurate mass determination. X-ray crystallography is ideal for resolving stereochemical ambiguities, though it requires high-purity crystalline samples . Purity validation via HPLC with UV detection (≥98% purity threshold) aligns with standards for reference materials . Discrepancies may arise in interpreting NMR splitting patterns due to hydrochloride salt formation, necessitating pH adjustment during analysis .

Q. How should researchers assess the solubility and stability of this compound in experimental conditions?

- Methodological Answer : Solubility profiling in polar aprotic solvents (e.g., THF, DMSO) and aqueous buffers (pH 4–7) is essential. Stability studies should include accelerated degradation tests under heat (40–60°C) and light exposure, monitored via HPLC . For long-term storage, maintain the compound as a crystalline solid at -20°C to prevent hygroscopic degradation . Conflicting data on THF’s reactivity (e.g., peroxide formation) suggest using freshly distilled THF for solubility tests .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The carboximidamide group acts as a directing moiety, enhancing electrophilicity at the tetrahydrofuran ring’s C2 position. Kinetic studies using stopped-flow NMR can track intermediate formation (e.g., iminium ions) . Computational modeling (DFT) elucidates transition-state geometries, though contradictions exist between theoretical predictions and experimental regioselectivity .

Q. How can researchers develop a validated HPLC-MS method for quantifying trace impurities in this compound?

- Methodological Answer : Employ a C18 column (3.5 µm, 150 mm × 4.6 mm) with a gradient mobile phase (0.1% formic acid in water/acetonitrile). Set MS parameters to ESI+ mode (m/z 200–600) for detecting degradation products (e.g., hydrolyzed imidamide). Validate according to ICH Q2(R1) guidelines for linearity (R² > 0.995), LOD/LOQ (<0.1%), and precision (%RSD < 2) . Note that hydrochloride counterions may suppress ionization efficiency, requiring post-column additives (e.g., ammonium acetate) .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

- Methodological Answer : Implement process analytical technology (PAT) tools like in-situ FTIR to monitor intermediate formation . Statistical design of experiments (DoE) identifies critical parameters (e.g., temperature, catalyst loading). For example, a central composite design revealed that reaction time and THF purity account for 85% of variability in yield .

Q. How do researchers analyze conflicting toxicity data for this compound in preclinical studies?

- Methodological Answer : Cross-reference acute toxicity data (e.g., LD50, NOAEL) from EPA’s IRIS database with in vitro assays (e.g., Ames test for mutagenicity). Discrepancies often stem from impurity profiles; thus, toxicity studies must specify batch purity . For in vivo studies, adhere to OECD 423 guidelines, using ≥6 animals per dose group to address variability .

Q. What green chemistry approaches reduce environmental impact in synthesizing this compound?

- Methodological Answer : Replace THF with cyclopentyl methyl ether (CPME), a greener solvent with comparable polarity . Microwave-assisted synthesis reduces energy use by 70% and reaction time from days to minutes . Life-cycle assessment (LCA) tools quantify waste generation, with solvent recovery systems improving E-factors by 40% .

Contradictions and Resolutions

- Synthesis Solvent Selection : While THF is widely used , ethanol in microwave synthesis achieves higher yields but may introduce polar byproducts . Resolution: Use solvent selection guides (e.g., CHEM21) to balance efficiency and sustainability.

- Stability in Aqueous Media : Conflicting reports on hydrolysis rates necessitate pH-controlled stability chambers (pH 4–6) for reproducible data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.